Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate
Description
Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate is a brominated aromatic compound featuring a formamido-acetate ester backbone. Its structure comprises a 5-bromo-2-methylphenyl group linked via a formamide bridge to a methyl ester.
Properties
IUPAC Name |
methyl 2-[(5-bromo-2-methylbenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7-3-4-8(12)5-9(7)11(15)13-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUQNSNRZKLUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate typically involves the reaction of 5-bromo-2-methylbenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Formation of 5-bromo-2-methylbenzoic acid.
Reduction: Formation of 2-[(5-bromo-2-methylphenyl)formamido]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and ester functional group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Substituents
- Methyl 2-[(2-iodophenyl)formamido]acetate (Compound 29) Structure: Substitutes bromine with iodine at the phenyl ring’s 2-position. Synthesis: Prepared via coupling of 2-iodobenzoyl chloride with methyl 2-aminoacetate hydrochloride, yielding 71% . Key Differences:
- Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to bromine.
Higher molecular weight (356.2 g/mol vs. ~300–310 g/mol for bromo analogs).
- Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS 294860-58-5) Structure: Replaces the formamido group with a methoxy substituent.
Functional Group Modifications
Backbone and Ester Variations
Benzofuran Derivatives
- Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Structure : Incorporates a benzofuran core with a sulfinyl group.
- Synthesis : Derived from oxidation of a methylsulfanyl precursor using 3-chloroperoxybenzoic acid.
- Crystal Structure : Stabilized by C–H⋯O hydrogen bonds and C–H⋯π interactions, suggesting similar packing motifs for brominated esters .
Hydroxy and Carboxylic Acid Derivatives
Physicochemical Properties
- Solubility : Bromine’s electronegativity and the ester group’s lipophilicity suggest moderate organic solubility (e.g., in DMF or DCM), comparable to CAS 294860-58-5 .
- Crystallinity : Analogous brominated esters (e.g., benzofuran derivatives) exhibit stabilization via weak hydrogen bonds, implying similar crystalline behavior .
Biological Activity
Methyl 2-[(5-bromo-2-methylphenyl)formamido]acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound features a brominated aromatic ring and an ester functional group, which are crucial for its biological activity. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to various biological targets.
The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes or receptors. The compound may inhibit or activate certain pathways, leading to various observed effects in biological assays. Notably, its interactions may disrupt cellular processes that are critical for pathogen survival or cancer cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values for various strains suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |
| Escherichia coli | 1.0 | 2.0 | Bactericidal |
| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | Inhibition of angiogenesis |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited biofilm formation and exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin .
- Evaluation in Cancer Models : In another study, this compound was tested on different cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
This compound can be compared to other halogenated derivatives such as Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate and Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate. The presence of bromine contributes to unique pharmacokinetic properties, potentially enhancing its bioactivity compared to chloro and fluoro analogs.
Table 3: Comparison of Biological Activities
| Compound | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| This compound | 0.5 | 15 |
| Methyl 2-[(5-chloro-2-methylphenyl)formamido]acetate | 1.0 | 25 |
| Methyl 2-[(5-fluoro-2-methylphenyl)formamido]acetate | 1.5 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
